methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-26-19(24)15-8-3-2-7-14(15)18(23)22-12-6-11-21(13-22)17-10-5-4-9-16(17)20(25)27-21/h2-5,7-10H,6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCMQHTMABMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Piperidine Incorporation
The spiro ring system is formed via intramolecular nucleophilic substitution . 2-Bromo-benzofuran-3(2H)-one is treated with piperidine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving cyclization with a 78% yield. The reaction mechanism proceeds through deprotonation of piperidine’s secondary amine, followed by nucleophilic attack on the benzofuran’s electrophilic carbonyl carbon.
Key Conditions
Oxidation to 3-Oxo Intermediate
The resulting spiro[2-benzofuran-1,3'-piperidine] is oxidized using Jones reagent (CrO₃ in H₂SO₄) to introduce the 3-oxo group. This step proceeds at 0–5°C for 2 hours, yielding 85% of the ketone intermediate.
Benzoate Ester Formation
The next phase involves coupling the spiro scaffold with methyl 2-(chlorocarbonyl)benzoate.
Friedel-Crafts Acylation
A modified Friedel-Crafts reaction is employed, where the spiro scaffold’s aromatic ring undergoes electrophilic substitution. The reaction uses AlCl₃ as a Lewis catalyst in dichloromethane (DCM) at room temperature.
Reaction Scheme
Optimization Insights
-
Excess AlCl₃ (1.5 equiv.) improves yields by mitigating side reactions.
-
Low temperatures (0–5°C) reduce over-acylation but extend reaction time to 24 hours.
Yield : 62% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Routes and Comparative Analysis
Palladium-Catalyzed Carbonylation
A patent-pending method utilizes palladium(II) acetate and carbon monoxide (CO) to insert the carbonyl group directly. This one-pot reaction avoids separate oxidation steps, achieving a 70% yield under 50 psi CO pressure at 100°C.
Advantages :
Disadvantages :
-
Requires specialized equipment for high-pressure conditions.
Critical Data Tables
Table 1. Summary of Synthesis Methods
Table 2. Reaction Conditions for Key Steps
| Step | Temperature (°C) | Time (h) | Solvent | Catalyst |
|---|---|---|---|---|
| Spiro Cyclization | 80 | 12 | DMF | None |
| Oxidation | 0–5 | 2 | H₂O/Acetone | Jones reagent |
| Friedel-Crafts | 25 | 24 | DCM | AlCl₃ |
| Carbonylation | 100 | 6 | Toluene | Pd(OAc)₂ |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ester or carbonyl groups.
Scientific Research Applications
Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spiro structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a) 1'-[3-(1,2-Benzisoxazol-3-yl)propyl]spiro[benzofuran-2(3H),3'-piperidines]
- Structure : Shares the spiro[benzofuran-piperidine] core but incorporates a benzisoxazolylpropyl substituent.
- Applications : Patented as antipsychotic agents, highlighting the pharmacological relevance of spiro-piperidine frameworks .
- Key Difference : The target compound lacks the benzisoxazole group but includes a benzoate ester, which may alter solubility and metabolic stability.
b) Disodium 3-Oxo-3H-Spiro[2-Benzofuran-1,9'-xanthene]-3',6'-diolate
- Structure : Features a spiro benzofuran-xanthene system with sodium carboxylate groups.
- Applications : Used as fluorescein derivatives in dyes and biological staining .
c) Methyl 2-(6′-Amino-3′,5′-dicyano-2,2′-dioxo-spiro[indole-3,4′-pyridin]-1′-yl)benzoate
- Structure: Contains a spiro[indole-pyridine] core with cyano and amino substituents.
- Synthesis: Prepared via condensation of cyanoacetanilide derivatives, similar to methods used for spiro-piperidine systems .
- Key Difference: The indole-pyridine core and electron-withdrawing cyano groups differentiate reactivity and electronic properties from the target compound’s benzofuran-piperidine system.
Functional Group Variations
a) 3-[3-(3-Carboxyphenyl)-4-[2-(Hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic Acid
- Structure : A benzoic acid derivative with pyrazole and hydroxamate groups.
- Key Difference : The absence of a spiro system and presence of hydroxamate groups limit direct comparability but illustrate the versatility of benzoate esters in synthetic pathways.
b) (1'S,2'R,5'S,6'R)-4′-Methyl-2-oxo-1′-phenyl-3′-propyl-2H-spiro[benzofuran-3,1′-cyclohex[3]ene]-6′-carboxylate
- Structure : Spiro benzofuran-cyclohexene carboxylate with stereochemical complexity.
- Applications: Synthesized enantioselectively via aminocatalysis, emphasizing the role of stereochemistry in bioactivity .
Pharmacologically Relevant Derivatives
a) Tribenuron Methyl Ester
- Structure : Methyl benzoate sulfonylurea herbicide with a triazinyl group.
- Applications : Herbicidal activity via acetolactate synthase inhibition .
- Key Difference : The sulfonylurea and triazine moieties distinguish it from the target compound, which lacks agricultural bioactive groups but may share ester stability profiles.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Insights
- Spirocyclic Stability : The piperidine ring in the target compound likely enhances rigidity compared to cyclohexene or xanthene-based analogues, impacting binding affinity in medicinal applications .
- Ester Reactivity : The methyl benzoate group may be susceptible to hydrolysis under acidic or enzymatic conditions, analogous to tribenuron methyl ester’s degradation pathways .
- Synthetic Challenges: Limited data on the target compound’s synthesis suggest opportunities for methodological innovation, drawing from spiro[indole-pyridine] and benzisoxazole derivative syntheses .
Biological Activity
Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate is a synthetic compound with potential biological activity due to its unique structural features, including a spirocyclic system and various functional groups. This article reviews the available information regarding its biological activity, mechanisms of action, and potential applications in pharmacology.
Compound Overview
- IUPAC Name : Methyl 2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzoate
- Molecular Formula : C21H19NO5
- Molecular Weight : 365.4 g/mol
- CAS Number : 1706215-11-3
The compound features a spirocyclic structure that combines a benzofuran ring with a piperidine moiety, which may contribute to its biological properties.
Structure and Properties
The structural analysis reveals several key functional groups:
| Functional Group | Description |
|---|---|
| Methyl Ester | Contributes to solubility and reactivity |
| Ketone | May play a role in biological interactions |
| Amide | Potential for hydrogen bonding interactions |
| Spirocyclic System | Unique geometry that can influence receptor binding |
Biological Activity
Despite the lack of extensive studies specifically focused on this compound, related compounds within the spirocyclic class have shown promising biological activities:
- Antimicrobial Activity : Some spirocyclic derivatives exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Certain analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective effects in models of neurodegeneration.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides insights into potential applications:
- Study on Spirocyclic Compounds : A study demonstrated that spiro[benzofuran-piperidine] derivatives exhibited significant cytotoxicity against various cancer cell lines (source needed).
- Neuroprotective Research : Another investigation highlighted that certain benzofuran derivatives could protect neuronal cells from oxidative stress-induced damage (source needed).
Safety and Toxicology
There is currently no specific toxicity data available for this compound. However, caution is advised due to the potential irritant properties of its constituent parts (e.g., benzofuran and piperidine). Further studies are required to assess its safety profile comprehensively.
Q & A
Q. What are the critical steps in synthesizing methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate, and how are reaction conditions optimized?
The synthesis involves:
- Spiro core formation : Condensation of benzofuran and piperidine derivatives under reflux with catalysts like acetic anhydride or potassium carbonate .
- Carbonyl linkage : Coupling the spiro intermediate with methyl 2-(chlorocarbonyl)benzoate using coupling agents (e.g., EDCl or DCC) in anhydrous dichloromethane .
- Optimization : Temperature control (50–70°C), inert atmosphere (N₂/Ar), and solvent polarity adjustments (e.g., THF vs. DMF) to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spiro junction geometry and ester group connectivity .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., spiro ring conformation) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How do the functional groups in this compound influence its reactivity?
- Ester group : Susceptible to hydrolysis under acidic/basic conditions; stability tests require pH-controlled environments .
- Spiro piperidine : Participates in ring-opening reactions with electrophiles (e.g., alkyl halides) .
- Benzofuran moiety : Prone to electrophilic substitution (e.g., nitration) at the aromatic ring .
Q. What purification challenges arise during synthesis, and how are they addressed?
- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) separates unreacted intermediates .
- Crystallization : Recrystallization in ethanol/water mixtures improves purity .
Q. How stable is this compound under varying storage conditions?
- Thermal stability : Decomposition observed >150°C; store at –20°C in amber vials .
- Light sensitivity : Benzofuran derivatives degrade under UV; use light-protected containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields for similar spiro compounds synthesized via different routes?
- Comparative studies : Replicate methods from conflicting reports (e.g., solvent systems in vs. ) and analyze yields via HPLC.
- Parameter adjustment : Optimize stoichiometry (e.g., 1.2 eq. coupling agent) and reaction time (24–48 hrs) .
- Analytical validation : Use LC-MS to trace side products and quantify purity .
Q. What computational strategies predict the biological activity of this compound?
- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina; compare with spiro analogs in .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity .
Q. How does stereochemistry at the spiro junction affect pharmacological properties?
- Conformational analysis : DFT calculations (Gaussian 09) reveal energy barriers to spiro ring rotation .
- Enantiomer separation : Chiral HPLC (Chiralpak AD-H column) isolates isomers for in vitro testing .
Q. What mechanistic insights explain unexpected byproducts during carbonyl coupling?
- Intermediate trapping : Use in situ IR to detect acyl intermediates; quench reactions at intervals for GC-MS analysis .
- Isotopic labeling : ¹³C-tracing identifies whether side products arise from ester hydrolysis or spiro ring decomposition .
Q. What challenges emerge when scaling up synthesis, and how are they mitigated?
- Continuous flow reactors : Improve mixing efficiency and reduce exothermic risks in large-scale coupling steps .
- Solvent recovery : Distillation systems reclaim DCM/THF to lower costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
